molecular formula C16H9Cl2N3O3S B2508834 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 312925-42-1

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2508834
CAS No.: 312925-42-1
M. Wt: 394.23
InChI Key: XWVUCBHBEQLXKD-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H9Cl2N3O3S and its molecular weight is 394.23. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide and its derivatives have been explored for their antibacterial properties. A study highlighted the solvent-free synthesis of novel sulfonamides containing a 2-amino-1,3-thiazole fragment, which were evaluated for their antibacterial activity against S. aureus and E. coli. The compounds, specifically N-(4-sulfamoyl-1,3-thiazol-2-yl)-4-nitrobenzamides, demonstrated promising results, and their biological behavior was predicted in silico (Rafiee Pour et al., 2019).

Anticonvulsant Potential

Derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity. A specific study conducted at the medicinal chemistry department of NUPh synthesized N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which demonstrated high anticonvulsive activity on a pentylentetrazole model of seizure. This substance has been patented and is proposed for further preclinical studies (Sych et al., 2018).

Crystal Engineering

The compound and its derivatives have also been studied in the context of crystal engineering. Research has shown that molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions are present in complexes of 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine. The crystal structure of 4-nitrobenzamide·4-iodobenzamide has an amide dimer tape and iodo⋯nitro interaction in orthogonal directions, showing structural insulation in hydrogen bonding and halogen bonding domains (Saha et al., 2005).

Synthesis of Thermally Stable Polymers

The compound's derivatives have been used in the synthesis of novel polymers with significant thermal stability. A new diamine monomer containing flexible sulfone, sulfide, and amide units was prepared using a precursor involving N-(4-mercapto-phenyl)-4-nitrobenzamide. The resulting polymers were characterized for their physical properties, including thermal behavior, stability, solubility, and inherent viscosity, indicating their potential use in advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Synthesis of Antimicrobial Compounds

Synthesis and screening of benzothiazole derivatives, related to the chemical structure of this compound, have shown significant biological activities against various pathogens like Streptococcus pyogenes. The synthesized derivatives demonstrated potent antibacterial activity, especially with hydroxy substitution at benzothiazole (Gupta, 2018).

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O3S/c17-12-6-3-10(7-13(12)18)14-8-25-16(19-14)20-15(22)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVUCBHBEQLXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.